molecular formula C19H31N5O3 B5624578 (4aR*,8aR*)-7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide

(4aR*,8aR*)-7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide

Cat. No. B5624578
M. Wt: 377.5 g/mol
InChI Key: ZSPWZJYXICESOS-DNVCBOLYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthyridine derivatives involves complex chemical reactions including bicycle ring closure and transformation of isomers into thioamide derivatives, as demonstrated by Schwehm et al. (2014). These processes yield key intermediates for developing new polycyclic medicinal chemical structures, highlighting the compound's complex synthesis pathway (Schwehm et al., 2014).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives, including variations such as axially chiral 1,7-naphthyridine-6-carboxamide derivatives, has been extensively analyzed. Natsugari et al. (1999) demonstrated the importance of stereochemistry around the -C((6))(=O)-N((7))-CH(2)Ar moiety for NK(1) receptor recognition, indicating the critical role of molecular structure in the compound's biological activity (Natsugari et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving naphthyridine derivatives encompass a range of transformations, including cyclization processes to create cyclic analogues with significant NK(1) antagonistic activities. These reactions underline the compound's capacity to undergo structural changes leading to biological activity enhancements (Natsugari et al., 1999).

Physical Properties Analysis

The physical properties of naphthyridine derivatives are influenced by their complex molecular structures. For instance, the presence of a hydroxyethyl or chloroethyl group in imidazole-carboxamide derivatives significantly affects their crystalline forms and stability, indicating the impact of structural variations on physical properties (Banerjee et al., 1999).

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of an imidazole ring and a naphthyridine ring, it could be of interest in medicinal chemistry for the development of new drugs .

properties

IUPAC Name

(4aR,8aR)-7-[3-(2-ethylimidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O3/c1-4-16-20-8-12-22(16)9-5-17(25)23-10-6-19(27)7-11-24(14-15(19)13-23)18(26)21(2)3/h8,12,15,27H,4-7,9-11,13-14H2,1-3H3/t15-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPWZJYXICESOS-DNVCBOLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC(=O)N2CCC3(CCN(CC3C2)C(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC=CN1CCC(=O)N2CC[C@]3(CCN(C[C@H]3C2)C(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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